N,N-Diisopropylamine-d14 Hydrochloride

Description

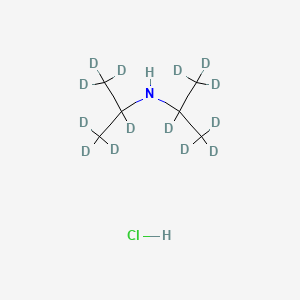

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D3,2D3,3D3,4D3,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAZVWXGWMBUGJ-VSHQPLEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747691 | |

| Record name | N-[(~2~H_7_)Propan-2-yl](~2~H_7_)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-88-9 | |

| Record name | N-[(~2~H_7_)Propan-2-yl](~2~H_7_)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations Utilizing N,n Diisopropylamine D14 Hydrochloride

Principles and Applications of Kinetic Isotope Effects (KIE) in Amine-Mediated Reactions

The kinetic isotope effect is a sensitive probe of the transition state structure and the rate-determining step of a reaction. libretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). By strategically placing isotopes at different positions within a reacting molecule, chemists can deduce which bonds are being broken or formed in the slowest step of the reaction.

Theoretical Foundations of Kinetic Isotope Effects in Reaction Pathways

The theoretical basis for the kinetic isotope effect lies in the principles of statistical mechanics and the transition state theory. The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point vibrational energy (ZPE) than the corresponding bond to a lighter isotope, like protium (B1232500) (a hydrogen atom).

For a reaction to occur, this bond must often be stretched or broken, requiring the molecule to pass through a higher energy transition state. The activation energy for the reaction is the difference in energy between the reactants and the transition state. Because the C-D bond has a lower ZPE than the C-H bond, more energy is required to break the C-D bond, resulting in a higher activation energy and a slower reaction rate for the deuterated compound. This difference in reaction rates gives rise to a "normal" primary kinetic isotope effect (k_H/k_D > 1).

Experimental Determination and Interpretation of Primary Deuterium KIEs

Primary deuterium kinetic isotope effects are observed when a covalent bond to a deuterium atom is broken in the rate-determining step of a reaction. wikipedia.org The magnitude of the primary KIE (k_H/k_D) can provide valuable information about the transition state. A large KIE (typically in the range of 2-8 at room temperature) suggests a linear transfer of the hydrogen/deuterium atom in a symmetrical transition state. libretexts.org Conversely, a smaller KIE may indicate a non-linear transfer or an early or late transition state.

The experimental determination of KIEs often involves parallel rate measurements for the protiated and deuterated substrates under identical conditions. In the context of N,N-diisopropylamine-d14 hydrochloride, this would involve comparing the rate of a reaction where the amine acts as a base or nucleophile to the rate of the same reaction using its non-deuterated counterpart. For instance, in an elimination reaction where the amine abstracts a proton, deuteration of the amine itself would not lead to a primary KIE related to C-H bond cleavage of the substrate. However, if the amine's N-H (or N-D) bond were involved in the rate-determining step, a primary KIE would be observed.

A classic example of a primary KIE is seen in the oxidation of amines catalyzed by enzymes like cytochrome P450. nih.gov Although not involving diisopropylamine (B44863) specifically, studies on other amines have shown that deuteration at the carbon atom from which a hydrogen is abstracted leads to a significant decrease in the reaction rate. For example, the oxidative deamination of cyclohexylamine (B46788) shows a significant deuterium isotope effect, with (V/K)H/(V/K)D ratios between 1.8 and 2.3, indicating that C-H bond cleavage is part of the rate-determining step. nih.gov

Table 1: Representative Primary Kinetic Isotope Effects in Amine-Mediated Reactions

| Reaction Type | Amine | KIE (k_H/k_D) | Implication |

|---|---|---|---|

| E2 Elimination | Generic Alkyl Halide with Amine Base | ~7 | C-H bond breaking in the transition state |

| Cytochrome P450 Oxidation | Cyclohexylamine | 1.8-2.3 | C-H bond cleavage is at least partially rate-limiting nih.gov |

Analysis of Secondary Deuterium KIEs for Mechanistic Insights

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with typical values ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are categorized based on the position of the isotope relative to the reaction center.

α-Secondary KIEs: Isotopic substitution is on the atom adjacent to the reaction center (e.g., the α-carbon in a nucleophilic substitution). These effects are sensitive to changes in hybridization at the reaction center. A change from sp3 to sp2 hybridization typically results in a normal KIE (k_H/k_D > 1) of around 1.1 to 1.2, while a change from sp2 to sp3 results in an inverse KIE (k_H/k_D < 1) of about 0.8 to 0.9.

β-Secondary KIEs: Isotopic substitution is on the atom two bonds away from the reaction center. These effects are often associated with hyperconjugation and can provide information about the development of charge in the transition state.

In reactions involving this compound, all the hydrogens on the isopropyl groups are replaced with deuterium. If this amine were to act as a nucleophile, the deuteriums on the methyl groups would be in the β-position to the nitrogen atom. A β-secondary KIE could provide insight into the degree of N-C bond formation in the transition state.

Table 2: Illustrative Secondary Kinetic Isotope Effects

| Reaction Type | Position of Deuterium | KIE (k_H/k_D) | Mechanistic Insight |

|---|---|---|---|

| SN1 Solvolysis | α-carbon | ~1.15 | Change from sp3 to sp2 hybridization in the transition state |

| SN2 Substitution | α-carbon | 0.95 - 1.05 | Little change in hybridization at the transition state |

Characterization of Heavy Atom Kinetic Isotope Effects (e.g., Carbon-13)

Heavy atom KIEs involve isotopes of elements other than hydrogen, such as carbon-13, nitrogen-15, or oxygen-18. libretexts.org These effects are much smaller than deuterium KIEs, typically in the range of 1.02 to 1.10, due to the smaller relative mass difference between the isotopes. libretexts.org Despite their small magnitude, heavy atom KIEs are powerful tools for probing reaction mechanisms, as they can provide information about changes in bonding at specific heavy atoms. For example, a 13C KIE can be used to determine if a C-C or C-N bond is being broken or formed in the rate-determining step. nih.gov The measurement of a 13C kinetic isotope effect for a representative amine oxidase, polyamine oxidase, yielded a value of 1.025, providing the first measure of the change in bond order at the carbon involved in this carbon-hydrogen bond cleavage. nih.gov

Correlation of KIEs with Rate-Determining Steps and Transition State Structures

The combination of primary and secondary KIEs, along with heavy atom KIEs, allows for a detailed mapping of the transition state structure. By correlating the experimentally determined KIE values with theoretical calculations, chemists can build a comprehensive picture of the highest energy point along the reaction coordinate.

For example, in a hypothetical elimination reaction where N,N-diisopropylamine acts as the base, a large primary deuterium KIE upon deuterating the substrate's β-hydrogen would confirm C-H bond cleavage in the rate-determining step. A small normal α-secondary KIE at the carbon bearing the leaving group could suggest some rehybridization towards sp2 character, and a 13C KIE at this carbon would further refine the extent of C-Leaving Group bond cleavage. The absence of a significant KIE when using this compound would indicate that the amine's role is not kinetically significant in the rate-determining step.

Probing Reaction Pathways and Catalytic Mechanisms with Deuterated Amines

Deuterated amines, such as this compound, are invaluable for dissecting complex reaction pathways and catalytic cycles. In multi-step reactions, the observation of a KIE can help identify the rate-limiting step. If a KIE is observed for a particular transformation, it implies that the bond to the isotope is being altered in the slowest step of the reaction.

In catalytic processes, deuterated amines can be used to probe the role of the amine in the catalytic cycle. For example, if an amine is proposed to act as a proton shuttle, deuterating the amine and observing a KIE can provide evidence for this role. Furthermore, the magnitude of the KIE can distinguish between different possible mechanisms. For instance, in enzyme-catalyzed reactions, a large deuterium KIE can be indicative of a hydride transfer mechanism, while a smaller KIE might suggest a radical mechanism. nih.gov

The use of deuterated amines has been particularly insightful in understanding the mechanisms of enzymes that metabolize amines. For example, studies on monoamine oxidase have utilized deuterated substrates to establish that C-H bond cleavage is the rate-limiting step in the oxidation of many of its substrates. nih.gov

Elucidation of Amine Oxidation Mechanisms via Deuterium Labeling

The oxidation of amines is a fundamental chemical transformation, and understanding its mechanism is crucial. Deuterium labeling is a key strategy for this purpose. nih.gov When a C-H bond adjacent to the nitrogen atom is broken in the rate-determining step of an oxidation reaction, substituting hydrogen with deuterium will slow the reaction down, resulting in a primary kinetic isotope effect (kH/kD > 1). wikipedia.org

For instance, studies on the oxidation of various amines have used deuterium labeling to distinguish between different proposed mechanisms, such as single electron transfer (SET), hydrogen atom transfer (HAT), or polar nucleophilic pathways. nih.govacs.org In an SET mechanism, an electron is first transferred from the amine to the oxidant, forming a radical cation. nih.gov Subsequent deprotonation at the α-carbon leads to the product. If this deprotonation is the rate-limiting step, a significant KIE is observed.

Research on the cytochrome P450-catalyzed oxidation of cyclohexylamine demonstrated a KIE of 1.75 to 2.3, suggesting that the abstraction of a proton from the α-carbon is a key step. nih.gov This study highlighted how deuterium substitution can cause "metabolic switching," where a slower deamination pathway leads to an increase in competing reactions like N-hydroxylation. nih.gov Similarly, investigations into the N-demethylation of N,N-dimethylanilines catalyzed by iron porphyrins used intramolecular KIE profiles to dismiss a HAT mechanism in favor of an electron transfer pathway. acs.org

Table 1: Kinetic Isotope Effects in Amine Oxidation Studies

| Amine Substrate | Oxidizing System | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Cyclohexylamine-d2 | Rabbit Liver Microsomes (P450) | 1.75 - 2.3 | C-H bond cleavage is part of the rate-determining step, supporting an SET mechanism followed by deprotonation. | nih.gov |

| 4-X-N,N-dimethylanilines-d6 | FeTPFPPCl / PhIO | 1.5 - 1.9 | Supports a one-electron transfer mechanism over a hydrogen atom transfer mechanism. | acs.org |

| Dopamine-d1/d2 | Bovine Plasma Amine Oxidase | ~1 for C2-H, 5-34 for C1-H | Indicates C1-H bond cleavage is rate-limiting and suggests multiple binding modes. | nih.gov |

Mechanistic Studies of Amine-Mediated Reduction Reactions

Deuterated amines and their derivatives are also instrumental in studying reduction reactions where amines act as catalysts or reagents. For example, in reductive amination, a carbonyl compound is converted to an amine. Using a deuterated reducing agent in conjunction with an amine allows for the introduction of deuterium into the final product, providing clues about the reaction sequence.

Recent research has focused on developing catalysts for tandem reductive amination and deuteration. nih.gov One study described a phosphorus-doped iron single-atom catalyst that facilitates this dual process using H₂ as the reductant and D₂O as the deuterium source. nih.gov By analyzing the position of deuterium incorporation in the product, researchers can infer the mechanism, such as whether reduction occurs via an iminium intermediate. The use of deuterated reagents helps to track the source of the hydride (or deuteride) and understand the timing of bond formation.

Investigation of Amine-Involved Catalytic Cycles

In many catalytic cycles, amines like N,N-Diisopropylethylamine (Hünig's base), the non-deuterated analogue of N,N-Diisopropylamine, act as a non-nucleophilic base to neutralize acid generated during the reaction. wikipedia.org Substituting with this compound can help to probe the role of the base beyond simple acid scavenging. For example, if the amine were to participate in any step involving C-H bond activation or deprotonation of a substrate, a kinetic isotope effect might be observed.

While specific studies detailing the use of this compound in catalytic cycle investigations are not prevalent in readily available literature, the principle remains a powerful potential application. In complex catalytic systems, such as those used in cross-coupling or C-H functionalization reactions, isotopic labeling can help determine if the amine base is merely a spectator proton shuttle or if it plays a more intricate role in the catalytic turnover, potentially by forming transient species with the metal center or substrate. researchgate.netacs.org

Conformational and Stereochemical Studies Using Deuterated Amines

The introduction of deuterium can be used to study the three-dimensional structure and stereochemistry of molecules and reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the presence of deuterium, and its application can provide detailed structural information.

For α-chiral amines, understanding and controlling stereochemistry is paramount. Research has shown that the direct deuteration of primary amines can proceed with high retention of stereochemistry. nih.gov In one study, a ruthenium catalyst was used to achieve high deuterium incorporation at the α-carbon of chiral amines using D₂O as the source, with the original stereocenter remaining intact. nih.gov The mechanism proposed involves the formation of an imine intermediate that remains tightly bound to the ruthenium catalyst, allowing for H/D exchange to occur faster than dissociation and racemization. nih.gov

Similarly, studies on the enzymatic oxidation of chiral dopamines have used deuterium and tritium (B154650) labeling to investigate the stereospecificity of the reaction. nih.gov The results indicated that the enzyme catalyzes the reaction with opposing stereochemistries, which was explained by proposing alternate binding modes for the substrate in the enzyme's active site. nih.gov These types of studies are critical for understanding enzyme function and for the design of stereoselective catalysts.

Table 2: Stereochemical and Conformational Studies Using Deuterated Amines

| Study Focus | Deuterated Compound/System | Key Finding | Technique/Method | Reference |

|---|---|---|---|---|

| Stereoretentive Deuteration | α-Chiral Primary Amines / D₂O | Complete retention of stereochemistry at the α-carbon. | Ru-catalyzed H/D Exchange | nih.gov |

| Enzymatic Oxidation Stereochemistry | Chirally Labeled [³H]Dopamine | Proposed alternate substrate binding modes with opposing stereochemistries. | Isotope Ratio Analysis | nih.gov |

Advanced Spectroscopic and Analytical Applications of N,n Diisopropylamine D14 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

The strategic substitution of hydrogen with its stable isotope, deuterium (B1214612), in molecules like N,N-Diisopropylamine-d14 Hydrochloride, offers significant advantages in NMR spectroscopy. Deuterium's nuclear spin properties differ greatly from hydrogen, which is fundamental to its utility in simplifying spectra and enabling more precise measurements.

High-Resolution NMR for Structural Elucidation of Deuterated Analogues

High-resolution NMR spectroscopy provides detailed information about molecular structure through chemical shifts, spin-spin coupling, and signal intensities. libretexts.org In complex molecules, particularly large biomolecules like proteins, the sheer number of protons leads to significant signal overlap, making spectral interpretation challenging. Deuteration, or the strategic replacement of protons with deuterons, is a powerful technique to simplify these complex spectra. nih.govillinois.edu

By replacing protons with deuterium, the strong ¹H-¹H scalar couplings are eliminated, which leads to sharper signals and improved spectral resolution. nih.gov This simplification allows for more straightforward analysis of the remaining proton signals and facilitates the structural elucidation of the molecule. bbhegdecollege.com This technique has been instrumental in determining the structures of large proteins and protein complexes that would otherwise be intractable by solution NMR methods. nih.gov

Application of Heteronuclear NMR Techniques (e.g., ¹H-¹⁵N HMBC) for Deuterated Amines

Heteronuclear NMR techniques are used to probe the connectivity between different types of nuclei, such as ¹H, ¹³C, and ¹⁵N. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for identifying long-range (typically 2-3 bond) couplings between nuclei. In the context of amines, ¹H-¹⁵N HMBC can reveal connectivities between protons and nitrogen atoms, providing crucial structural information.

When applied to deuterated amines, the simplification of the ¹H spectrum can enhance the utility of these techniques. For a compound like this compound, where all the protons on the isopropyl groups are replaced by deuterium, any remaining protons (for instance, the N-H proton) would show much cleaner long-range correlations to ¹³C or ¹⁵N nuclei without the interference from neighboring proton couplings. This allows for unambiguous assignment of signals and a clearer picture of the molecular framework.

Hydrogen-Deuterium Exchange (H/D Exchange) Studies by NMR for Protein Dynamics

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding solvent, typically D₂O. unibo.it The rate of this exchange is highly dependent on the hydrogen atom's solvent accessibility and its involvement in hydrogen bonding. unibo.itnih.gov This phenomenon is widely exploited to study protein dynamics, conformational changes, and interactions. nih.govpolyu.edu.hk

NMR spectroscopy is a powerful tool for monitoring H/D exchange at the level of individual amino acid residues. unc.edu When a protein is placed in a D₂O buffer, the amide protons on the protein backbone will begin to exchange with deuterium. unibo.it Protons on the surface of the protein that are exposed to the solvent will exchange quickly, while those buried within the protein's core or involved in stable hydrogen bonds (like in α-helices and β-sheets) will exchange much more slowly or not at all. unibo.it By acquiring a series of NMR spectra over time, researchers can track the disappearance of specific amide proton signals and thereby measure the exchange rate for each residue. This provides a detailed map of the protein's flexibility, stability, and regions involved in binding to other molecules. nih.govunc.edu

Mass Spectrometry (MS) for Deuterated Compound Analysis

Mass spectrometry is a cornerstone of analytical chemistry, capable of providing information about the mass-to-charge ratio of ions. The use of deuterated compounds like this compound significantly enhances the capabilities of MS, particularly for quantitative analysis.

Isotope Dilution Mass Spectrometry for Quantitative Analysis of Deuterated Species

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for highly accurate and precise quantification of compounds. rsc.org The technique involves adding a known quantity of an isotopically labeled version of the analyte—in this case, a deuterated standard such as this compound—to the sample to be analyzed. clearsynth.com This "isotopic spike" serves as an internal standard that behaves almost identically to the unlabeled (or "native") analyte during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov

Because the deuterated standard and the native analyte are chemically identical, any sample loss during processing affects both compounds equally. The mass spectrometer can easily distinguish between the native and the deuterated compound due to their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the deuterated internal standard, a very precise calculation of the native analyte's concentration in the original sample can be made. clearsynth.comnih.govnist.gov This method corrects for variations in sample recovery and matrix effects, which can interfere with other analytical techniques, leading to highly reliable and reproducible results. clearsynth.com IDMS is considered a "gold standard" for quantification and is used in numerous fields, including pharmaceutical research, environmental analysis, and clinical diagnostics. clearsynth.comnih.gov

| Technique | Principle | Advantage |

| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of an isotopically labeled standard (e.g., this compound) is added to a sample. The ratio of the native analyte to the labeled standard is measured by MS. clearsynth.comnih.gov | High accuracy and precision; corrects for sample loss and matrix effects during analysis. clearsynth.comrsc.org |

Characterization of Fragmentation Patterns in Deuterated Analogues

In mass spectrometry, the fragmentation of molecules provides a fingerprint that aids in their identification and structural elucidation. wikipedia.orgwhitman.edu For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org This process results in the formation of a stable, nitrogen-containing cation. libretexts.org

When analyzing N,N-Diisopropylamine and its deuterated analogue, this compound, by mass spectrometry, distinct fragmentation patterns emerge due to the mass difference between hydrogen and deuterium. The α-cleavage of the non-deuterated compound typically results in the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the isopropyl substituents. In the case of this compound, the deuterium atoms increase the mass of the resulting fragments.

The primary fragmentation of N,N-Diisopropylamine involves the loss of a methyl radical to form a resonance-stabilized iminium ion. For the deuterated analogue, the corresponding fragments will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium. The following table illustrates the expected major fragments from α-cleavage for both the light and heavy isotopologues.

Expected α-Cleavage Fragmentation Patterns

| Parent Compound | Molecular Ion [M]⁺ (m/z) | Fragmentation Pathway | Major Fragment Ion | Fragment (m/z) |

|---|---|---|---|---|

| N,N-Diisopropylamine | 101 | Loss of CH₃• | [C₅H₁₂N]⁺ | 86 |

| N,N-Diisopropylamine-d14 | 115 | Loss of CD₃• | [C₅D₁₂N]⁺ | 98 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Deuterated Amines

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure and bonding within a compound. The substitution of hydrogen with deuterium atoms in this compound leads to significant and predictable shifts in the vibrational frequencies of the molecule. These isotopic shifts are primarily due to the increased mass of deuterium compared to hydrogen and provide a means to assign specific vibrational modes.

In the IR spectrum of an amine, the N-H stretching and bending vibrations are characteristic. For a secondary amine hydrochloride, a broad absorption is expected in the 2400-3000 cm⁻¹ region due to the R₂N⁺H₂ stretching. Upon deuteration, this band will shift to a lower frequency. Similarly, C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ range, will be replaced by C-D stretching vibrations at approximately 2100-2200 cm⁻¹.

Raman spectroscopy offers complementary information and is particularly useful for studying molecules in aqueous solutions. ondavia.com The use of deuterated compounds in Raman spectroscopy can expand its capabilities for studying metabolism and reactions in living cells. nih.gov For this compound, the C-D stretching modes would appear in a region of the Raman spectrum that is typically free from other signals in biological systems, allowing for clear identification and tracking of the deuterated molecule. nih.gov

The following table summarizes the expected vibrational frequency shifts upon deuteration of N,N-Diisopropylamine Hydrochloride.

Expected Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Expected Frequency Range (Deuterated) (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~2400-3000 | ~1800-2250 (N-D Stretch) |

| C-H Stretch | 2850-3000 | 2100-2200 (C-D Stretch) |

| C-H Bend | 1350-1480 | ~950-1100 (C-D Bend) |

Neutron Scattering and Reflectometry Applications for Deuterated Organic Samples

Neutron scattering and neutron reflectometry are powerful techniques for probing the structure and dynamics of materials at the molecular level. nih.govtudelft.nl A key advantage of these methods is their sensitivity to the isotopic composition of the sample. Specifically, the significant difference in the neutron scattering length between hydrogen and deuterium atoms allows for "contrast variation" studies. nih.gov By selectively deuterating components within a complex system, researchers can highlight or mask certain parts of the structure, providing detailed information that is often inaccessible with other techniques. iaea.orgiaea.org

Deuterated organic molecules like this compound are invaluable in these experiments. In studies of soft matter and biological systems, such as lipid membranes or polymer blends, selective deuteration can be used to determine the location and conformation of specific molecules. iaea.orgnist.gov For instance, in a mixture of organic molecules, if one component is deuterated, its position and aggregation state can be precisely determined using small-angle neutron scattering (SANS).

Neutron reflectometry is particularly suited for studying thin films and interfaces. tudelft.nl By measuring the reflection of a neutron beam from a surface, detailed information about the thickness, density, and roughness of individual layers can be obtained. tudelft.nl The use of deuterated molecules enhances the sensitivity of this technique. nih.gov For example, if this compound were part of a surface coating or a layer in an organic electronic device, neutron reflectometry could be used to determine its distribution and orientation within that layer. uq.edu.au The significant contrast provided by the deuterium labeling would allow for a clear distinction between the deuterated amine layer and other hydrogen-containing materials in the sample. iaea.orguq.edu.au

Computational and Theoretical Studies of Deuterated Amines, with Implications for N,n Diisopropylamine D14 Hydrochloride

Quantum Mechanical (QM) Calculations for Deuterium-Containing Systems

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For deuterated systems like N,N-Diisopropylamine-d14 Hydrochloride, QM methods can predict how the increased mass of deuterium (B1214612) influences vibrational energies and reaction kinetics.

Prediction of Vibrational Frequencies and Zero-Point Energy Differences

One of the most direct consequences of deuteration is the alteration of vibrational frequencies. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Replacing a lighter hydrogen atom with a heavier deuterium atom leads to a decrease in the vibrational frequency of the C-D bond compared to the C-H bond. This change can be accurately predicted using QM calculations, typically employing methods like Density Functional Theory (DFT) or ab initio calculations.

This shift in vibrational frequency has a direct impact on the zero-point energy (ZPE) of the molecule. The ZPE is the lowest possible energy that a quantum mechanical system may have, and it is directly related to the sum of all vibrational frequencies. Due to the lower vibrational frequencies of C-D bonds, the ZPE of a deuterated molecule is lower than that of its non-deuterated counterpart. researchgate.net This difference in ZPE is a key factor in explaining the kinetic isotope effect.

To illustrate this, a hypothetical comparison of calculated vibrational frequencies and the resulting ZPE for N,N-Diisopropylamine and its deuterated analog, N,N-Diisopropylamine-d14, is presented in the table below. The values are representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Comparison of Calculated Vibrational Frequencies and Zero-Point Energies This table presents illustrative data based on established principles of computational chemistry to demonstrate the expected differences between a protonated and a deuterated compound. The values are not from a published study on this compound but are representative of typical computational results.

| Vibrational Mode | N,N-Diisopropylamine (Calculated Frequency, cm⁻¹) | N,N-Diisopropylamine-d14 (Calculated Frequency, cm⁻¹) |

|---|---|---|

| C-H Stretch | 2980 | - |

| C-D Stretch | - | 2150 |

| CH₃ Bend | 1450 | - |

| CD₃ Bend | - | 1050 |

| N-C Stretch | 1150 | 1145 |

| Total Zero-Point Energy (kcal/mol) | 105.5 | 98.2 |

As the table illustrates, the most significant changes in vibrational frequencies occur for the modes directly involving the hydrogen/deuterium atoms. The resulting difference in ZPE is substantial and has important implications for the molecule's reactivity.

Computational Determination of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. acs.org For reactions involving the breaking of a C-H bond, replacing hydrogen with deuterium typically leads to a slower reaction rate, known as a primary KIE. This is because the C-D bond has a lower zero-point energy and is therefore "stronger" in the sense that more energy is required to reach the transition state where this bond is breaking. acs.org

Computational methods can be used to calculate the KIE by determining the energies of the reactants and the transition state for both the deuterated and non-deuterated species. The difference in the activation energies, largely influenced by the difference in ZPE, allows for the prediction of the KIE.

For a hypothetical reaction involving hydrogen abstraction from the isopropyl group of N,N-Diisopropylamine, the calculated KIE would provide insight into the mechanism of the reaction. A significant primary KIE would confirm that the C-H bond is broken in the rate-determining step.

Table 2: Illustrative Computational Data for a Hypothetical Hydrogen Abstraction Reaction This table presents illustrative data to demonstrate the calculation of a kinetic isotope effect. The values are hypothetical and based on general principles.

| Species | Zero-Point Energy (kcal/mol) | Activation Energy (kcal/mol) | Relative Rate (kH/kD) |

|---|---|---|---|

| N,N-Diisopropylamine | 105.5 | 15.0 | \multirow{2}{*}{6.8} |

This illustrative data shows a higher activation energy for the deuterated compound, leading to a slower reaction rate, which is a typical primary kinetic isotope effect.

Molecular Dynamics (MD) Simulations for Conformational Analysis of Deuterated Compounds

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including conformational changes. nih.gov For a flexible molecule like N,N-Diisopropylamine, which can adopt various conformations due to the rotation around its C-N and C-C bonds, MD simulations can map out the conformational landscape.

A typical MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of time. The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them.

Table 3: Hypothetical Conformational Analysis of N,N-Diisopropylamine-d14 from MD Simulations This table presents illustrative data to demonstrate the type of information obtained from MD simulations. The values are hypothetical.

| Conformer | Dihedral Angle (°C-N-C-C) | Relative Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Anti-Anti | 180, 180 | 65 | 50 |

| Anti-Gauche | 180, 60 | 30 | 25 |

These hypothetical results suggest that the anti-anti conformer is the most stable, which is expected due to reduced steric hindrance. The lifetimes of the conformers provide information about the kinetic stability of each state.

Elucidation of Transition State Structures and Reaction Energy Profiles

Computational chemistry is a powerful tool for elucidating the structures of transient species like transition states and for mapping out the entire energy profile of a reaction. github.io For reactions involving deuterated amines, these calculations can provide detailed insights into the reaction mechanism.

By using methods like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB), the geometry of the transition state can be optimized. A subsequent frequency calculation can confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction such as the N-alkylation of a deuterated secondary amine, computational methods can be used to construct the reaction energy profile, which shows the energy of the system as it progresses from reactants to products through the transition state.

Table 4: Hypothetical Reaction Energy Profile for N-Alkylation of a Deuterated Secondary Amine This table presents illustrative data for a hypothetical reaction energy profile. The values are for demonstration purposes.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

|---|---|---|

| Reactants | 0.0 | N---C distance > 3.0 |

| Transition State | +25.2 | N---C distance = 2.1 |

Density Functional Theory (DFT) Applications in Deuterated Amine Research

Density Functional Theory (DFT) is one of the most widely used computational methods for studying molecular systems due to its favorable balance of accuracy and computational cost. sphinxsai.com In the context of deuterated amines like this compound, DFT is instrumental in performing the calculations described in the previous sections.

DFT can be used to:

Optimize Molecular Geometries: Determine the lowest energy structures of reactants, products, and transition states.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra and calculate zero-point energies. sphinxsai.com

Determine Reaction Energetics: Calculate reaction enthalpies, Gibbs free energies, and activation energies.

Predict Molecular Properties: Obtain information on dipole moments, polarizabilities, and other electronic properties.

The choice of the functional and basis set is crucial for obtaining accurate results with DFT. For systems like this compound, hybrid functionals such as B3LYP or PBE0, combined with a reasonably large basis set like 6-311+G(d,p), are often employed to achieve reliable predictions.

Table 5: Illustrative DFT-Calculated Properties of N,N-Diisopropylamine and its Deuterated Analog This table presents hypothetical DFT-calculated properties to illustrate the application of this method. The values are representative.

| Property | N,N-Diisopropylamine | N,N-Diisopropylamine-d14 |

|---|---|---|

| Dipole Moment (Debye) | 1.05 | 1.04 |

| Polarizability (ų) | 12.8 | 12.7 |

| HOMO Energy (eV) | -6.2 | -6.2 |

As shown in the illustrative table, electronic properties like dipole moment and orbital energies are not significantly affected by deuteration, as they primarily depend on the electron distribution, which is largely unchanged by isotopic substitution.

Broader Research Applications of Deuterated N,n Diisopropylamine Analogs

Strategic Role in Organic Synthesis as a Building Block and Advanced Reagent

N,N-Diisopropylamine and its derivatives are well-established as non-nucleophilic bases in organic synthesis. wikipedia.orgwikipedia.org Their bulky isopropyl groups sterically hinder the nitrogen atom, making it a poor nucleophile while retaining its ability to deprotonate acidic compounds. wikipedia.org This characteristic is crucial in reactions where nucleophilic addition or substitution would be an undesired side reaction, such as in the formation of enolates for Claisen condensations or alkylations. wikipedia.org

The deuterated analog, N,N-Diisopropylamine-d14 Hydrochloride, serves several advanced functions. Its primary application is as a building block for synthesizing other deuterated reagents. impurity.com For instance, it can be deprotonated to form lithium diisopropylamide-d14 (LDA-d14). LDA is one of the most common strong, non-nucleophilic bases used to generate enolates from carbonyl compounds. wikipedia.org Using the deuterated version allows for the synthesis of complex, selectively deuterated molecules, which are valuable in medicinal chemistry and mechanistic studies. rsc.org

Furthermore, N,N-Diisopropylamine-d14 and its derivatives are invaluable as internal standards for quantitative analysis using mass spectrometry (MS). Since its chemical properties are nearly identical to the non-deuterated form, it co-elutes during chromatography but is easily distinguished by its higher mass. This allows for precise quantification of the non-labeled analyte in complex mixtures. The development of efficient methods for the selective deuteration of amines is an area of active research, highlighting the demand for these specialized reagents. rsc.orgacs.org

| Base | Abbreviation | pKa of Conjugate Acid | Key Feature | Common Application |

|---|---|---|---|---|

| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75 | Tertiary amine, sterically hindered. wikipedia.org | Scavenger for acids generated in reactions, e.g., amide couplings. wikipedia.org |

| Lithium Diisopropylamide | LDA | ~36 | Very strong, sterically hindered base. wikipedia.org | Deprotonation of weakly acidic C-H bonds, such as in ester or ketone enolate formation. wikipedia.org |

| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | Amidinetype base, effective for E2 eliminations. wikipedia.orgtaylorandfrancis.com | Promoting elimination reactions to form alkenes. wikipedia.org |

| Potassium tert-butoxide | KOt-Bu | ~17 | Strong base, can be somewhat nucleophilic. wikipedia.org | Deprotonation and elimination reactions. |

Applications in the Elucidation of Biosynthetic Pathways

Understanding how natural products are constructed by organisms is a fundamental goal of bioorganic chemistry. Deuterium-labeled compounds are powerful tools for tracing the intricate steps of biosynthetic pathways. acs.org By introducing a molecule containing a deuterium (B1214612) label into a biological system, researchers can follow the "heavy" isotope's journey into the final natural product.

Selectively deuterated compounds like N,N-Diisopropylamine-d14 analogs can be used as precursors or probes in these studies. If an amine moiety is incorporated into a larger natural product, feeding the organism with a deuterated version of that amine allows researchers to track its incorporation. nih.gov Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the exact location of the deuterium atoms in the final product can be determined. acs.orgepj-conferences.org This information provides direct evidence of the metabolic route and the specific enzymatic reactions involved.

For example, deuterated phospholipids (B1166683) have been biosynthesized in genetically modified E. coli to study the structure and dynamics of biological membranes. nih.gov This approach allows for controlled deuteration of specific parts of the lipid molecule. nih.gov Similarly, a deuterated amine could be used to investigate the biosynthesis of alkaloids or other nitrogen-containing secondary metabolites, revealing how the amine building block is integrated and modified.

Contributions to Advanced Materials Science Research (e.g., Organic Light-Emitting Diodes)

In materials science, the substitution of hydrogen with deuterium can significantly enhance the performance and longevity of organic electronic devices. This is particularly evident in the field of Organic Light-Emitting Diodes (OLEDs). Deuterated arylamines have shown great potential for use in optoelectronic devices. mdpi.comnih.gov The increased mass of deuterium slows vibrational frequencies, which can reduce non-radiative decay pathways in excited molecules, leading to more efficient and stable light emission.

The synthesis of these advanced deuterated materials often requires deuterated building blocks. While N,N-diisopropylamine is an alkylamine, the principles of using deuterated precursors are broadly applicable. mdpi.com The development of mild and scalable methods for deuterating primary and secondary arylamines has been a key step toward their use in optoelectronics. mdpi.comnih.gov These deuterated amines can then be used to construct larger organic molecules or polymers with specific optoelectronic properties. nih.gov

Furthermore, the distinct neutron scattering properties of hydrogen and deuterium make deuterated materials invaluable for structural analysis using techniques like neutron reflectometry. mdpi.com This allows researchers to study the structure and function of multi-layered devices, providing insights that are difficult to obtain with other methods. mdpi.comnih.gov The synthetic versatility of organic molecules allows for precise tuning of their optical and electronic properties through structural modifications, making them attractive for various photonic applications. mdpi.com

Methodological Aspects of Environmental and Metabolic Fate Studies Using Deuterated Compounds

Determining the environmental fate and metabolic profile of chemical compounds is essential for assessing their safety and impact. battelle.orgcriver.com Isotopic labeling, using either radioactive isotopes like Carbon-14 or stable isotopes like deuterium, is a cornerstone of these investigations. battelle.orgfera.co.uk Deuterated compounds offer a non-radioactive alternative for tracking a substance's distribution, transformation, and degradation in environmental or biological systems. nih.govrsc.org

A key principle exploited in these studies is the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step proceed more slowly when that hydrogen is replaced with deuterium. nih.govnih.gov This effect can be used to:

Identify metabolic "soft spots": By selectively deuterating different positions on a molecule, researchers can identify the primary sites of metabolic attack. A reduction in the rate of metabolism at a deuterated position points to it being a key site for enzymatic degradation. nih.govnih.gov

Improve pharmacokinetic profiles: Slowing down metabolism can increase a drug's half-life and systemic exposure, potentially leading to improved efficacy. nih.gov Deutetrabenazine, the first FDA-approved deuterated drug, is a prime example of this strategy. nih.gov

In environmental fate studies, deuterated compounds like this compound serve as excellent internal standards for quantitative analysis. battelle.org They can also be used in degradation studies (e.g., in soil or water) to trace the formation of breakdown products via MS, helping to build a complete picture of the compound's environmental lifecycle. criver.comfera.co.uk

| Methodology | Approach | Advantages | Limitations |

|---|---|---|---|

| Non-Labeled Compound Studies | Analysis of the parent compound and known metabolites using standard analytical techniques (e.g., LC-MS). | Represents the actual compound of interest; no special synthesis required. | Difficult to achieve a full mass balance; unknown metabolites may be missed; matrix interference can be high. battelle.org |

| Radiolabeled (e.g., ¹⁴C) Compound Studies | Tracking the radioactive isotope through various environmental or biological compartments. | Allows for accurate mass balance; helps identify all transformation products; less susceptible to matrix interference. battelle.org | Requires handling of radioactive materials and specialized facilities; synthesis can be complex. |

| Stable Isotope Labeled (e.g., ²H, ¹³C) Compound Studies | Tracking the heavy isotope using mass spectrometry. | Non-radioactive; allows for KIE studies to probe metabolic pathways; excellent as internal standards for quantification. nih.govnih.gov | Synthesis of labeled compounds can be expensive; potential for isotopic exchange in some cases. nih.gov |

Future Directions and Emerging Challenges in Deuterated Amine Research

Development of Highly Selective and Efficient Deuteration Methodologies

The synthesis of deuterated amines with high levels of isotopic enrichment and precise positional control remains a significant synthetic challenge. Traditional approaches often necessitate harsh conditions or multi-step sequences, which can limit their applicability and efficiency. Consequently, the development of novel, more selective, and efficient deuteration methods is a paramount objective in modern organic chemistry. nih.govrsc.org

A major area of advancement is the use of transition metal catalysis for direct C-H to C-D exchange. Catalysts based on iridium and ruthenium, for example, have shown promise in facilitating the deuteration of C-H bonds adjacent to the nitrogen atom in amines under relatively mild conditions. Another strategy gaining traction is the use of organophotocatalysis, which employs visible light and an organic photocatalyst to achieve H/D exchange with D₂O, offering a metal-free and cost-effective alternative. nih.gov The reduction of oximes and other nitrogen-containing functional groups using a deuterium (B1214612) source like D₂O in the presence of a reducing agent such as samarium(II) iodide represents another effective method for producing α-deuterated primary amines with high deuterium incorporation. acs.org

Historically, the synthesis of deuterated amines relied on methods such as the alkylation of amines with deuterated alkyl halides or the reduction of nitriles and amides with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). While effective, these methods can be limited by functional group tolerance and the use of expensive reagents. nih.gov The development of divergent synthetic strategies, where a common intermediate can be selectively deuterated at different positions, offers a more versatile approach. For instance, the treatment of ynamides with a combination of an acid and a silane, where either or both can be deuterated, allows for the selective synthesis of α- and/or β-deuterated amines. nih.govrsc.org

| Deuteration Method | Reagents/Catalysts | Key Features |

| Catalytic H/D Exchange | Iridium/Ruthenium complexes, Organophotocatalysts | Direct C-H activation, milder conditions. nih.gov |

| Reduction of Precursors | SmI₂/D₂O, LiAlD₄ | High levels of deuterium incorporation. acs.org |

| Divergent Synthesis | Ynamides, deuterated acids/silanes | Selective α and/or β deuteration from a common precursor. nih.govrsc.org |

Integration of Deuterated Amines into Complex Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The incorporation of deuterated amines into these reactions is an emerging field with the potential to streamline the synthesis of complex deuterated molecules. beilstein-journals.org A key consideration in this area is the kinetic isotope effect (KIE), where the stronger C-D bond compared to the C-H bond can influence reaction rates. musechem.com

Researchers are actively exploring the use of deuterated building blocks, such as deuterated aldehydes and isocyanides, in various MCRs. beilstein-journals.org For example, the Ugi and Passerini reactions, which are fundamental MCRs, have been successfully employed with deuterated components to produce deuterated peptide-like structures and α-acyloxy amides, respectively. beilstein-journals.org These studies not only demonstrate the feasibility of this approach but also provide valuable insights into how the isotopic labeling affects the reaction mechanism and outcome. The ability to use deuterated amines directly in MCRs opens up new avenues for creating diverse libraries of deuterated compounds for various applications. acs.orgnih.govresearchgate.net

Advancements in Analytical Techniques for Assessing Isotopic Purity and Distribution

The precise determination of isotopic purity and the location of deuterium atoms are crucial for the validation and application of deuterated compounds. rsc.org High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this purpose. rsc.orgresearchgate.net

HRMS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the accurate determination of the isotopic composition of a sample by distinguishing between different isotopologues based on their precise mass-to-charge ratios. nih.govresearchgate.netalmacgroup.com This technique is highly sensitive and can provide quantitative data on the percentage of deuterium incorporation. nih.gov

NMR spectroscopy, particularly ²H (deuterium) NMR, provides detailed structural information, enabling the unambiguous identification of the positions of deuterium atoms within a molecule. researchgate.netepj-conferences.org ¹H NMR can also be used to quantify the degree of deuteration by comparing the signal integrals of the deuterated compound with a non-deuterated standard. epj-conferences.org The combination of these techniques provides a comprehensive characterization of deuterated compounds, ensuring their quality and suitability for their intended use. rsc.orgresearchgate.net

| Analytical Technique | Information Provided | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment and purity. rsc.orgresearchgate.netnih.gov | High accuracy and sensitivity. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity and position of deuterium. rsc.orgresearchgate.net | Detailed structural information. |

Refinement of Computational Methodologies for Accurate Prediction in Deuterated Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of deuterated molecules. Theoretical methods, such as density functional theory (DFT), can be used to model the effects of deuteration on various molecular properties, including reaction energetics and kinetic isotope effects (KIEs). rutgers.edu The KIE, which is the change in reaction rate upon isotopic substitution, is a key parameter that provides insight into reaction mechanisms. nih.govfaccts.deprinceton.edu

Accurately predicting KIEs is a significant challenge that requires sophisticated computational models capable of accounting for the differences in zero-point vibrational energies between C-H and C-D bonds. rutgers.edunih.gov Advancements in computational algorithms and increased computing power are leading to more reliable predictions. rutgers.edu These theoretical studies are crucial for complementing experimental work by helping to rationalize observed outcomes and guide the design of new experiments. princeton.educdnsciencepub.com For instance, computational models can help predict the regioselectivity of deuteration reactions and identify the most favorable pathways for multicomponent reactions involving deuterated species.

The synergy between experimental and computational approaches is vital for overcoming the challenges in deuterated amine research and for driving future innovations in the field.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N,N-Diisopropylamine-d14 Hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves deuteration of N,N-Diisopropylamine using deuterium oxide (D₂O) under acidic conditions, followed by hydrochlorination. Characterization requires:

- NMR Spectroscopy : Deuterium incorporation (≥98% isotopic purity) is confirmed via ¹H NMR by observing the absence of non-deuterated isopropyl peaks (δ ~1.0-1.5 ppm). ¹³C NMR should show corresponding deuterium-induced shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 180.23 for C₆D₁₄N₂·HCl) and isotopic distribution .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 34.5%, H: 6.7%, N: 13.4%, Cl: 16.9%) with ≤0.3% deviation .

Q. How can researchers ensure the purity of this compound during experimental workflows?

- Methodological Answer : Use HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0)-methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm provides a linear calibration curve (1–10 µg/mL, r² > 0.999). Recovery rates ≥99% and RSD ≤1.5% indicate reproducibility . Example HPLC Parameters :

| Column | Mobile Phase | Flow Rate | Detection λ | Linearity Range | RSD |

|---|---|---|---|---|---|

| Kromasil C18 | 0.03 M KH₂PO₄:MeOH (70:30) | 1 mL/min | 207 nm | 1.09–10.90 µg/mL | ≤1.5% |

Q. What are the stability considerations for storing and handling deuterated compounds like this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and proton exchange. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC and NMR analysis. Degradation >2% under these conditions indicates suboptimal storage .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction kinetics of this compound in catalytic processes?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates in acid-catalyzed reactions. Design experiments comparing protonated vs. deuterated analogs:

- Use stopped-flow spectroscopy to measure rate constants (k_H vs. k_D) for proton transfer steps.

- Calculate KIE as k_H/k_D; values >1.0 indicate significant isotope effects (e.g., 2.5–3.0 in SN2 reactions).

- Validate via computational modeling (DFT) to correlate experimental KIE with transition-state geometries .

Q. What strategies optimize the separation of this compound from complex matrices in metabolomic studies?

- Methodological Answer : Combine HPLC-MS/MS with ion-pairing reagents (e.g., 10 mM heptafluorobutyric acid) to enhance retention and resolution. Key parameters:

- Column : HILIC (e.g., BEH Amide, 2.1 × 100 mm, 1.7 µm) for polar interactions.

- Gradient : 5–95% acetonitrile in 0.1% formic acid over 15 min.

- MS Detection : MRM transitions (m/z 180.23 → 122.1 for quantification; m/z 180.23 → 98.0 for confirmation). Achieve LOD ≤0.1 ng/mL with matrix-matched calibration .

Q. How should researchers address contradictions in spectral data (e.g., NMR or IR) for deuterated amines?

- Methodological Answer : Contradictions often arise from residual protons or solvent exchange. Mitigation steps:

- Solvent Selection : Use deuterated solvents (e.g., D₂O, CDCl₃) and degas to minimize H/D exchange.

- Low-Temperature NMR : Acquire spectra at –40°C to slow exchange rates and resolve split peaks.

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings. For IR, subtract solvent backgrounds and validate with DFT-predicted vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.